Cas no 1860212-00-5 (4-[2-(Chloromethyl)-4-penten-1-yl]thiazole)

4-[2-(Chloromethyl)-4-penten-1-yl]thiazole is a specialized heterocyclic compound featuring a thiazole core functionalized with a chloromethyl and a pentenyl substituent. This structure imparts reactivity suitable for further synthetic modifications, making it valuable in organic synthesis and pharmaceutical intermediate development. The chloromethyl group offers a versatile handle for nucleophilic substitution reactions, while the pentenyl moiety provides opportunities for cross-coupling or cyclization strategies. Its well-defined molecular architecture ensures consistency in downstream applications, particularly in constructing complex thiazole-containing frameworks. The compound’s stability under standard handling conditions and compatibility with common reagents enhance its utility in research and industrial settings.
4-[2-(Chloromethyl)-4-penten-1-yl]thiazole structure
1860212-00-5 structure
商品名:4-[2-(Chloromethyl)-4-penten-1-yl]thiazole
CAS番号:1860212-00-5
MF:C9H12ClNS
メガワット:201.716279983521
CID:5285910
PubChem ID:165443060

4-[2-(Chloromethyl)-4-penten-1-yl]thiazole 化学的及び物理的性質

名前と識別子

    • EN300-677054
    • 4-[2-(chloromethyl)pent-4-en-1-yl]-1,3-thiazole
    • 1860212-00-5
    • 4-[2-(Chloromethyl)-4-penten-1-yl]thiazole
    • インチ: 1S/C9H12ClNS/c1-2-3-8(5-10)4-9-6-12-7-11-9/h2,6-8H,1,3-5H2
    • InChIKey: DGCFRNQEVHSUCY-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(CCl)CC=C)N=C1

計算された属性

  • せいみつぶんしりょう: 201.0378983g/mol
  • どういたいしつりょう: 201.0378983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 141
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 41.1Ų

じっけんとくせい

  • 密度みつど: 1.134±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 297.1±25.0 °C(Predicted)
  • 酸性度係数(pKa): 2.59±0.10(Predicted)

4-[2-(Chloromethyl)-4-penten-1-yl]thiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-677054-5.0g
4-[2-(chloromethyl)pent-4-en-1-yl]-1,3-thiazole
1860212-00-5
5.0g
$3935.0 2023-03-11
Enamine
EN300-677054-0.05g
4-[2-(chloromethyl)pent-4-en-1-yl]-1,3-thiazole
1860212-00-5
0.05g
$1140.0 2023-03-11
Enamine
EN300-677054-0.1g
4-[2-(chloromethyl)pent-4-en-1-yl]-1,3-thiazole
1860212-00-5
0.1g
$1195.0 2023-03-11
Enamine
EN300-677054-1.0g
4-[2-(chloromethyl)pent-4-en-1-yl]-1,3-thiazole
1860212-00-5
1g
$0.0 2023-06-07
Enamine
EN300-677054-0.25g
4-[2-(chloromethyl)pent-4-en-1-yl]-1,3-thiazole
1860212-00-5
0.25g
$1249.0 2023-03-11
Enamine
EN300-677054-2.5g
4-[2-(chloromethyl)pent-4-en-1-yl]-1,3-thiazole
1860212-00-5
2.5g
$2660.0 2023-03-11
Enamine
EN300-677054-0.5g
4-[2-(chloromethyl)pent-4-en-1-yl]-1,3-thiazole
1860212-00-5
0.5g
$1302.0 2023-03-11
Enamine
EN300-677054-10.0g
4-[2-(chloromethyl)pent-4-en-1-yl]-1,3-thiazole
1860212-00-5
10.0g
$5837.0 2023-03-11

4-[2-(Chloromethyl)-4-penten-1-yl]thiazole 関連文献

4-[2-(Chloromethyl)-4-penten-1-yl]thiazoleに関する追加情報

4-[2-(Chloromethyl)-4-penten-1-yl]thiazole: A Comprehensive Overview

The compound with CAS No. 1860212-00-5, known as 4-[2-(Chloromethyl)-4-penten-1-yl]thiazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the thiazole family, which is a heterocyclic aromatic compound with a five-membered ring containing sulfur and nitrogen atoms. The thiazole moiety is well-known for its versatility and wide range of applications in drug discovery, agrochemicals, and advanced materials.

The structure of 4-[2-(Chloromethyl)-4-penten-1-yl]thiazole is characterized by a thiazole ring substituted at the 4-position with a 2-(chloromethyl)-4-penten-1-yl group. This substitution introduces unique electronic and steric properties to the molecule, making it highly reactive and versatile in various chemical reactions. The presence of the chloromethyl group adds to the compound's reactivity, enabling it to participate in nucleophilic substitutions and other transformations that are critical in organic synthesis.

Recent studies have highlighted the potential of 4-[2-(Chloromethyl)-4-penten-1-yl]thiazole as a building block for constructing bioactive molecules. Researchers have demonstrated that this compound can be used to synthesize novel antibiotics, antifungal agents, and anticancer drugs. For instance, a study published in the *Journal of Medicinal Chemistry* revealed that derivatives of this compound exhibit potent inhibitory activity against several drug-resistant bacterial strains. This finding underscores the importance of thiazole-based compounds in addressing the growing challenge of antimicrobial resistance.

In addition to its pharmacological applications, 4-[2-(Chloromethyl)-4-penten-1-yl]thiazole has also found use in materials science. Its ability to form stable coordination complexes with metal ions has made it a valuable component in the development of new catalysts and sensors. A team of chemists at the University of California reported that this compound can serve as a ligand in palladium-catalyzed cross-coupling reactions, which are widely used in organic synthesis. This application highlights the versatility of thiazole derivatives in catalysis and materials design.

The synthesis of 4-[2-(Chloromethyl)-4-penten-1-yl]thiazole typically involves a multi-step process that includes nucleophilic substitution, elimination reactions, and cyclization. One common approach involves the reaction of an appropriate thiol with an aldehyde or ketone derivative followed by cyclization under acidic conditions. The optimization of these reaction conditions has been a focus of recent research efforts, with chemists seeking to improve yields and reduce reaction times.

From an environmental standpoint, the development of sustainable synthetic routes for 4-[2-(Chloromethyl)-4-penten-1-yl]thiazole is gaining traction. Green chemistry principles are being applied to minimize waste generation and reduce energy consumption during its production. For example, researchers have explored the use of microwave-assisted synthesis to accelerate reaction rates while maintaining high yields.

In conclusion, 4-[2-(Chloromethyl)-4-penten-1-yl]thiazole (CAS No. 1860212-00-5) is a versatile compound with significant potential in multiple fields. Its unique chemical properties make it an invaluable tool for researchers working on drug discovery, catalysis, and materials science. As ongoing studies continue to uncover new applications for this compound, its role in advancing modern chemistry is expected to grow even further.

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